molecular formula C22H20N4O3S B2995281 N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 952989-59-2

N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Katalognummer: B2995281
CAS-Nummer: 952989-59-2
Molekulargewicht: 420.49
InChI-Schlüssel: NWWOLZJJLZVEIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

1. Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzothiazole Core : The initial step typically involves the reaction of benzo[d]thiazole derivatives with various acylating agents to form amides.
  • Pyridazine Modification : Subsequent reactions introduce the pyridazine moiety, often through cyclization processes involving substituted phenyl groups.
  • Final Amide Formation : The final product is obtained by coupling the previously synthesized intermediates, leading to the desired butanamide structure.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, derivatives containing benzothiazole and pyridazine structures have shown promising activity against various cancer cell lines:

  • IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating significant cytotoxicity .
CompoundCell LineIC50 (µM)
Compound AMCF-70.17
Compound BA5490.19
This compoundMCF-7X.X

Note: Specific IC50 values for this compound were not provided but are expected to be in a similar range based on structural activity relationships.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial membrane potential disruption .

3.1 Cytotoxicity Evaluation

A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects:

  • Study Design : The study involved testing various derivatives against multiple cancer cell lines.
  • Results : Compounds showed varying degrees of cytotoxicity, with some achieving over 80% inhibition at concentrations below 10 µM.

3.2 Antimicrobial Activity

In addition to anticancer properties, some derivatives exhibited antimicrobial activity against bacteria such as Staphylococcus aureus and fungi:

CompoundMicrobial StrainActivity
Compound CStaphylococcus aureusModerate
Compound DCandida albicansSignificant

4. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in oncology and antimicrobial fields. Ongoing research is necessary to elucidate its full therapeutic potential and optimize its efficacy through structural modifications.

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-29-16-7-4-6-15(14-16)17-11-12-21(28)26(25-17)13-5-10-20(27)24-22-23-18-8-2-3-9-19(18)30-22/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOLZJJLZVEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.